molecular formula C9H17NO B2649424 2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropan-1-amine CAS No. 1783776-74-8

2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropan-1-amine

Cat. No.: B2649424
CAS No.: 1783776-74-8
M. Wt: 155.241
InChI Key: BUKWTMMHFLDRGS-UHFFFAOYSA-N
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Description

2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropan-1-amine is an organic compound that features a pyran ring fused with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropan-1-amine typically involves the reaction of 3,6-dihydro-2H-pyran with appropriate amine precursors under controlled conditions. One common method involves the use of boronic acid derivatives as intermediates. The reaction conditions often include the use of catalysts such as palladium complexes and bases like potassium carbonate, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium complexes, platinum catalysts.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes.

Mechanism of Action

The mechanism of action of 2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropan-1-amine is unique due to its specific combination of a pyran ring and an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in synthesis and research.

Properties

IUPAC Name

2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9(2,7-10)8-3-5-11-6-4-8/h3H,4-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKWTMMHFLDRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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